3,4-dimethyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 3-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) and triethylamine, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient synthesis. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE: A precursor in the synthesis of the target compound.
3-AMINOBENZAMIDE: Another precursor used in the synthesis.
4,6-DIMETHYL-2-PYRIMIDINYL-BENZENE: A structurally related compound with similar biological activities.
Uniqueness
3,4-DIMETHYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused pyrido[2,3-d]pyrimidine core and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N4O2/c1-14-9-10-17(12-15(14)2)22(28)26-18-6-4-7-19(13-18)27-16(3)25-21-20(23(27)29)8-5-11-24-21/h4-13H,1-3H3,(H,26,28) |
InChI Key |
XHTAUWILWHIACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C |
Origin of Product |
United States |
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